![molecular formula C15H16N6O2 B2355066 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1797124-99-2](/img/structure/B2355066.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, also known as CPI-455, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of cancer. This compound has been the subject of extensive research in recent years due to its ability to inhibit the activity of a key enzyme involved in cancer cell growth and proliferation.
Scientific Research Applications
Radiotracer Synthesis for Neuroinflammation Imaging
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide derivatives have been explored in the synthesis of potential PET (Positron Emission Tomography) agents for imaging neuroinflammation, particularly targeting the IRAK4 enzyme. Such compounds have shown promise in providing insights into neuroinflammatory processes associated with various neuropsychiatric disorders (Wang et al., 2018).
Microglia Imaging in Neurodegenerative Diseases
Compounds structurally related to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide have been developed for PET imaging of microglia, specifically targeting the CSF1R receptor. These compounds are crucial for studying the microglial component of neuroinflammation, which plays a significant role in neurodegenerative diseases like Alzheimer's and Parkinson's disease (Horti et al., 2019).
Novel Isoxazolines and Isoxazoles Synthesis
The synthesis of novel isoxazolines and isoxazoles, including derivatives of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, has been investigated. These compounds have potential applications in various fields of chemistry and medicinal research (Rahmouni et al., 2014).
Cancer Research
Some derivatives of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide have shown potential as FMS kinase inhibitors, exhibiting significant antiproliferative activities against cancer cell lines. These findings underscore their potential in therapeutic applications for cancer treatment (Im et al., 2015).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c16-9-12-14(18-6-5-17-12)21-7-2-11(3-8-21)10-19-15(22)13-1-4-20-23-13/h1,4-6,11H,2-3,7-8,10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOBMTOIGCETHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.